molecular formula C29H40F3N7O7 B056709 tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide CAS No. 117141-39-6

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide

Cat. No.: B056709
CAS No.: 117141-39-6
M. Wt: 655.7 g/mol
InChI Key: PHRPJBROAGODAG-PMACEKPBSA-N
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Description

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide: is a synthetic peptide derivative often used in biochemical research. This compound combines a peptide sequence with a fluorogenic coumarin derivative, making it useful in various assays, particularly those involving protease activity. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, enhancing the stability of the compound during synthesis and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide typically involves solid-phase peptide synthesis (SPPS). Here is a general outline of the synthetic route:

    Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and reproducibility. The process involves:

    Automated SPPS: Utilizing automated synthesizers to perform repetitive coupling and deprotection cycles.

    Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.

    Quality Control: Mass spectrometry and NMR spectroscopy ensure the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

    Deprotection: The Boc group can be removed using TFA.

    Fluorogenic Reactions: The coumarin moiety can undergo photochemical reactions, emitting fluorescence upon excitation.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA).

    Fluorogenic Reactions: UV light for excitation.

Major Products Formed

    Hydrolysis: Produces individual amino acids or smaller peptides.

    Deprotection: Yields the free amine form of the peptide.

    Fluorogenic Reactions: Generates fluorescent products detectable by spectroscopic methods.

Scientific Research Applications

Chemistry

    Protease Assays: Used as a substrate in enzymatic assays to measure protease activity by detecting the release of the fluorescent coumarin derivative.

    Peptide Synthesis: Serves as a model compound in the development of new peptide synthesis methodologies.

Biology

    Enzyme Kinetics: Helps in studying the kinetics of proteolytic enzymes.

    Cell Biology: Used in cell-based assays to monitor protease activity within cells.

Medicine

    Drug Development: Assists in screening potential protease inhibitors, which are crucial in developing treatments for diseases like cancer and viral infections.

Industry

    Biotechnology: Employed in the production of diagnostic kits and research reagents.

Mechanism of Action

The mechanism of action of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide involves its role as a substrate for proteases. Upon cleavage by a protease, the coumarin moiety is released, which then fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the enzymatic hydrolysis of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-leucyl-glycyl-arginine-7-amido-4-methylcoumarin: Similar structure but with a methyl group instead of a trifluoromethyl group.

    tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-methylumbelliferyl-7-amide: Uses a different fluorogenic moiety (umbelliferone).

Uniqueness

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide is unique due to the presence of the trifluoromethyl group on the coumarin moiety, which can enhance the compound’s fluorescence properties and stability. This makes it particularly useful in sensitive and high-throughput assays where strong and stable fluorescence signals are required.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRPJBROAGODAG-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40F3N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151708
Record name tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117141-39-6
Record name tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00151708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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